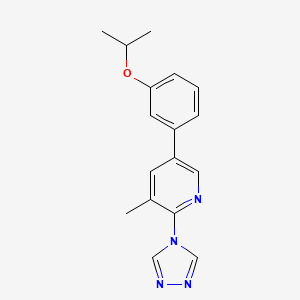![molecular formula C17H14N4O2 B5622764 4-(4-methoxyphenoxy)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5622764.png)
4-(4-methoxyphenoxy)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of 1,2,4-triazolo[4,3-a]quinoxaline derivatives, including 4-(4-methoxyphenoxy)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline, typically involves the construction of the triazoloquinoxaline core through cyclization reactions. For example, derivatives have been synthesized by reacting 2-chloro-3-methylquinoxaline with hydrazine hydrate, followed by treatment with various electrophiles to introduce different substituents at the 4-position of the triazolo[4,3-a]quinoxaline ring (Wagle, Adhikari, & Kumari, 2009).
Molecular Structure Analysis
The molecular structure of 4-(4-methoxyphenoxy)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline is characterized by the presence of a triazoloquinoxaline core, a methoxy group attached to the phenyl ring, and a methoxyphenoxy substituent. These structural features are crucial for the compound's interaction with biological targets. Molecular modeling and structure-activity relationship (SAR) studies provide insights into the compound's binding affinity and selectivity toward specific receptors (Catarzi, Colotta, Varano, et al., 2005).
Zukünftige Richtungen
The future directions for research on these compounds could include further exploration of their antimicrobial and antiviral properties . Additionally, their potential as anticancer agents could be investigated further, given their DNA intercalation activities and their effects on pro-apoptotic and pro-oncogenic proteins . The design, optimization, and investigation of more potent anticancer analogs could also be a focus for future research .
Eigenschaften
IUPAC Name |
4-(4-methoxyphenoxy)-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2/c1-11-19-20-16-17(23-13-9-7-12(22-2)8-10-13)18-14-5-3-4-6-15(14)21(11)16/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMCOLZUTBNCGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N=C2OC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyphenoxy)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{(3R*,4R*)-4-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-3-pyrrolidinyl}methanol](/img/structure/B5622695.png)
![N-[rel-(3R,4S)-4-cyclopropyl-1-(2-pyridinylmethyl)-3-pyrrolidinyl]-3-(2-oxo-1-pyrrolidinyl)propanamide hydrochloride](/img/structure/B5622696.png)
![3-{1-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-3-piperidinyl}-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B5622700.png)
![1-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5622721.png)
![3-{5-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5622729.png)
![N'-{(3S*,4R*)-4-isopropyl-1-[3-(6-methyl-2-oxo-1(2H)-pyridinyl)propanoyl]-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5622733.png)
![2-benzyl-9-L-histidyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5622741.png)
![ethyl 5'-[(3-methylbutanoyl)amino]-2,3'-bithiophene-4'-carboxylate](/img/structure/B5622743.png)


![1-[(4-phenoxyphenyl)sulfonyl]azepane](/img/structure/B5622771.png)